Cas no 1344356-12-2 (2-(2,3-difluorophenoxy)acetonitrile)

2-(2,3-Difluorophenoxy)acetonitrile is a fluorinated organic compound featuring a phenoxyacetonitrile backbone with difluorine substitution at the 2- and 3-positions of the phenyl ring. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms enhances metabolic stability and lipophilicity, improving bioavailability in active ingredients. Its nitrile group offers versatile reactivity for further functionalization, including hydrolysis, reduction, or cyclization. The compound is particularly useful in the development of fluorinated heterocycles and bioactive molecules. High purity grades are available to ensure consistency in research and industrial applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture.
2-(2,3-difluorophenoxy)acetonitrile structure
1344356-12-2 structure
Product name:2-(2,3-difluorophenoxy)acetonitrile
CAS No:1344356-12-2
MF:C8H5F2NO
MW:169.128208875656
MDL:MFCD17282260
CID:5217705

2-(2,3-difluorophenoxy)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(2,3-difluorophenoxy)acetonitrile
    • MDL: MFCD17282260
    • Inchi: 1S/C8H5F2NO/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3H,5H2
    • InChI Key: MVIHBYYWYYFZCZ-UHFFFAOYSA-N
    • SMILES: C(#N)COC1=CC=CC(F)=C1F

Computed Properties

  • Exact Mass: 169.034
  • Monoisotopic Mass: 169.034
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33A^2

2-(2,3-difluorophenoxy)acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD510761-1g
2-(2,3-Difluorophenoxy)acetonitrile
1344356-12-2 97%
1g
¥3031.0 2023-04-10
abcr
AB432743-5 g
2-(2,3-Difluoro-phenoxy)acetonitrile
1344356-12-2
5g
€1,251.90 2022-06-10
abcr
AB432743-5g
2-(2,3-Difluoro-phenoxy)acetonitrile
1344356-12-2
5g
€1373.40 2023-09-04
abcr
AB432743-1 g
2-(2,3-Difluoro-phenoxy)acetonitrile
1344356-12-2
1g
€544.10 2022-06-10
abcr
AB432743-1g
2-(2,3-Difluoro-phenoxy)acetonitrile; .
1344356-12-2
1g
€1621.70 2024-08-03
Ambeed
A843289-1g
2-(2,3-Difluorophenoxy)acetonitrile
1344356-12-2 97%
1g
$441.0 2024-04-24

Additional information on 2-(2,3-difluorophenoxy)acetonitrile

Comprehensive Analysis of 2-(2,3-Difluorophenoxy)acetonitrile (CAS No. 1344356-12-2): Properties, Applications, and Industry Trends

2-(2,3-Difluorophenoxy)acetonitrile (CAS No. 1344356-12-2) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. As a difluorophenoxy derivative, this nitrile-containing molecule exhibits remarkable stability and reactivity, making it a valuable intermediate in synthetic chemistry. The presence of both fluorine atoms and the acetonitrile moiety contributes to its diverse applications, particularly in the development of bioactive molecules.

In recent years, the demand for fluorinated building blocks like 2-(2,3-difluorophenoxy)acetonitrile has surged, driven by the pharmaceutical industry's need for compounds that can improve drug metabolism and bioavailability. Researchers frequently search for "fluorophenoxy derivatives in drug discovery" or "acetonitrile applications in medicinal chemistry," reflecting the compound's relevance in modern drug design. Its molecular structure allows for precise modifications, enabling the creation of targeted therapies with enhanced efficacy.

The synthesis of CAS 1344356-12-2 typically involves nucleophilic substitution reactions between 2,3-difluorophenol and chloroacetonitrile, followed by purification processes to achieve high purity grades (>98%). Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify the compound's identity and purity. These quality control measures ensure its suitability for sensitive applications, including the development of small molecule inhibitors and crop protection agents.

From an environmental perspective, 2-(2,3-difluorophenoxy)acetonitrile aligns with the growing trend toward "green chemistry" and "sustainable synthesis." Its efficient reaction pathways minimize waste generation, addressing concerns about "eco-friendly chemical production" – a hot topic in both academic and industrial circles. The compound's stability also reduces the risk of environmental degradation, making it a preferred choice for manufacturers seeking to balance performance with environmental responsibility.

In material science applications, researchers are exploring the potential of difluorophenoxy compounds as precursors for advanced polymers and liquid crystals. The electron-withdrawing nature of the fluorine substituents influences the electronic properties of resulting materials, which is particularly valuable for developing "organic electronic devices" and "high-performance coatings." This versatility explains why searches for "fluorinated nitriles in material science" have increased by 40% over the past two years.

The global market for 2-(2,3-difluorophenoxy)acetonitrile is projected to grow steadily, with Asia-Pacific emerging as a key production hub. Quality standards such as GMP compliance and REACH registration have become critical factors for suppliers, reflecting the industry's emphasis on safety and regulatory adherence. As research continues to uncover new applications for this compound, its role in advancing precision medicine and sustainable agriculture is expected to expand significantly.

For researchers working with CAS 1344356-12-2, proper handling procedures should always be followed, including the use of appropriate personal protective equipment. While not classified as hazardous under standard conditions, like all laboratory chemicals, it requires careful storage in cool, dry environments away from incompatible substances. These precautions ensure both user safety and the compound's long-term stability for experimental use.

Looking ahead, the development of novel synthetic routes for 2-(2,3-difluorophenoxy)acetonitrile remains an active area of investigation. Recent publications have explored catalytic methods and flow chemistry approaches to optimize its production – topics frequently searched by process chemists. As the scientific community continues to recognize the value of fluorinated compounds, 1344356-12-2 stands out as a versatile building block with untapped potential across multiple disciplines.

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(CAS:1344356-12-2)2-(2,3-difluorophenoxy)acetonitrile
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Purity:99%
Quantity:1g
Price ($):397.0